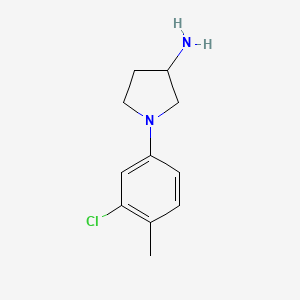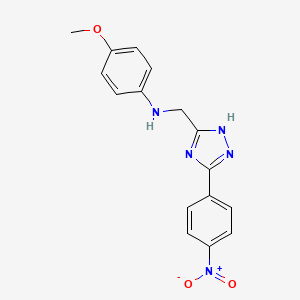
4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a complex organic compound that features a methoxy group, a nitrophenyl group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a methoxy aniline derivative reacts with a nitrophenyl triazole compound under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Substitution: The compound can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with enzymes or receptors in biological systems . These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: Similar structure but lacks the triazole ring and nitrophenyl group.
4-Methoxy-2-nitroaniline: Contains a methoxy and nitro group but lacks the triazole ring.
Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-: Similar structure but differs in the position and type of substituents.
Uniqueness
4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the presence of both a triazole ring and a nitrophenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H15N5O3 |
|---|---|
Poids moléculaire |
325.32 g/mol |
Nom IUPAC |
4-methoxy-N-[[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C16H15N5O3/c1-24-14-8-4-12(5-9-14)17-10-15-18-16(20-19-15)11-2-6-13(7-3-11)21(22)23/h2-9,17H,10H2,1H3,(H,18,19,20) |
Clé InChI |
FMKNHQHVWPJQKU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


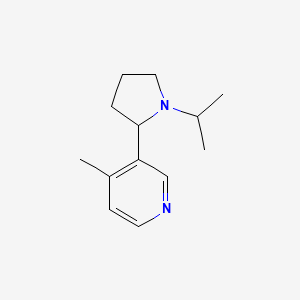
![5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11811364.png)
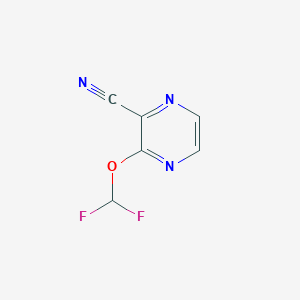
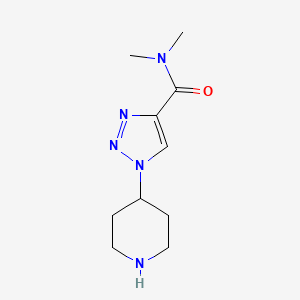

![4-[(2R)-piperidin-2-yl]benzonitrile](/img/structure/B11811400.png)
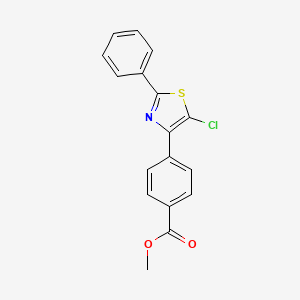

![(S)-Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11811413.png)

![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine](/img/structure/B11811436.png)
